Cas no 21436-52-2 (1-Bromohexadecan-2-one)

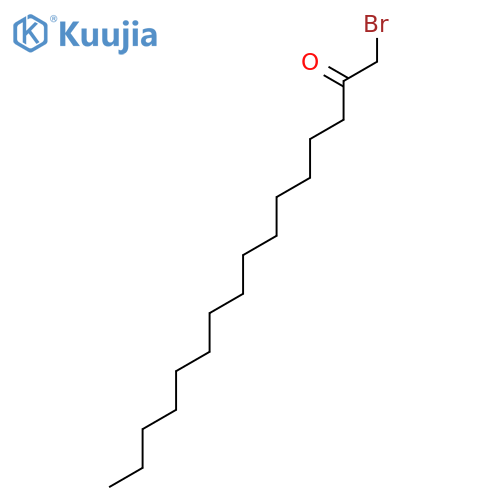

1-Bromohexadecan-2-one structure

商品名:1-Bromohexadecan-2-one

1-Bromohexadecan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromohexadecan-2-one

- 1-Bromo-2-hexadecanone

- 1-bromo-hexadecan-2-one

- 2-Hexadecanone,1-bromo

- AS-78306

- DTXSID50564627

- MFCD07777089

- A879096

- 21436-52-2

- 1-bromohexadecane-2-one

- SCHEMBL755005

- AKOS016000675

-

- MDL: MFCD07777089

- インチ: InChI=1S/C16H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h2-15H2,1H3

- InChIKey: ICZYLTOWIBJLIK-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCCCCCCCCC(=O)CBr

計算された属性

- せいみつぶんしりょう: 318.15600

- どういたいしつりょう: 318.15583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 18

- 回転可能化学結合数: 14

- 複雑さ: 180

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 17.1Ų

じっけんとくせい

- 密度みつど: 1.054

- ゆうかいてん: 54-59℃

- ふってん: 369.2°C at 760 mmHg

- 屈折率: 1.466

- PSA: 17.07000

- LogP: 6.04160

1-Bromohexadecan-2-one セキュリティ情報

1-Bromohexadecan-2-one 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

1-Bromohexadecan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1015502-10g |

1-Bromohexadecan-2-one |

21436-52-2 | 97% | 10g |

$340 | 2023-09-04 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27872-10g |

1-Bromo-2-hexadecanone, 97% |

21436-52-2 | 97% | 10g |

¥2578.00 | 2023-02-25 | |

| abcr | AB206796-10 g |

1-Bromo-2-hexadecanone; 97% |

21436-52-2 | 10g |

€87.50 | 2022-03-04 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27872-50g |

1-Bromo-2-hexadecanone, 97% |

21436-52-2 | 97% | 50g |

¥7919.00 | 2023-02-25 | |

| abcr | AB206796-10g |

1-Bromo-2-hexadecanone, 97%; . |

21436-52-2 | 97% | 10g |

€101.00 | 2024-04-18 | |

| A2B Chem LLC | AB58112-5g |

1-Bromohexadecan-2-one |

21436-52-2 | 5g |

$167.00 | 2024-04-20 | ||

| Chemenu | CM191920-5g |

1-Bromohexadecan-2-one |

21436-52-2 | 95% | 5g |

$*** | 2023-03-29 | |

| Ambeed | A744306-1g |

1-Bromohexadecan-2-one |

21436-52-2 | 95+% | 1g |

$464.0 | 2024-07-28 |

1-Bromohexadecan-2-one 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

-

Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370

21436-52-2 (1-Bromohexadecan-2-one) 関連製品

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 42464-96-0(NNMTi)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2039-76-1(3-Acetylphenanthrene)

- 624-75-9(Iodoacetonitrile)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:21436-52-2)1-Bromohexadecan-2-one

清らかである:99%

はかる:1g

価格 ($):418.0